5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone oxime with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopentyl-1,2,4-oxadiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(substituted methyl)-3-cyclopentyl-1,2,4-oxadiazole derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which is crucial in its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar electrophilic properties.
5-(Hydroxymethyl)-2-furfural: A biomass-derived compound with similar reactivity patterns.
Uniqueness
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .
Biological Activity
5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data tables.
The synthesis of this compound typically involves cyclization reactions. One common method is the reaction of cyclopentanone oxime with chloromethyl chloroformate in the presence of a base like triethylamine under reflux conditions. The resulting product is purified through recrystallization to achieve high purity and yield.
Biological Activity
This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action primarily involves interaction with specific molecular targets, acting as an electrophile that modifies protein functions through covalent bonding. This modification can inhibit enzyme activities or disrupt critical protein-protein interactions.
Antimicrobial Activity
Research indicates that this compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The chloromethyl group enhances its reactivity towards nucleophilic sites in microbial proteins.
Anticancer Properties
In anticancer research, this compound has shown promising results against several cancer cell lines. It has been reported to induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. For instance, compounds derived from the oxadiazole framework have been tested against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines, showing IC50 values that indicate potent cytotoxic activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), which are critical in various metabolic pathways related to cancer progression .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors .
- Protein Interaction Modulation : By forming covalent bonds with specific amino acid residues in target proteins, it alters their function and disrupts cellular processes essential for tumor growth and survival.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on MCF-7 cells, researchers found that the compound exhibited an IC50 value of approximately 0.65 µM. Flow cytometry analysis indicated that this compound effectively induced apoptosis in a dose-dependent manner .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Data Tables
Biological Activity | IC50/EC50 Values | Target |
---|---|---|
Anticancer (MCF-7) | 0.65 µM | Breast Adenocarcinoma |
Antimicrobial (E. coli) | <10 µg/mL | Bacterial Inhibition |
Enzyme Inhibition | HDSirt2 IC50: 20 nM | Histone Deacetylase |
CA IX IC50: 89 pM | Carbonic Anhydrase |
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFYWJCIAOHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.